![molecular formula C6H4BrN3 B8053090 2-(Bromomethyl)pyrimidine-5-carbonitrile](/img/structure/B8053090.png)
2-(Bromomethyl)pyrimidine-5-carbonitrile
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Description
2-(Bromomethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The empirical formula of 2-(Bromomethyl)pyrimidine-5-carbonitrile is C5H2BrN3 and its molecular weight is 183.99 . The SMILES string representation is Brc1cnc(nc1)C#N .Chemical Reactions Analysis
The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyrimidine-5-carbonitrile is a solid compound . Its empirical formula is C5H2BrN3 and its molecular weight is 183.99 .Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJNIVUGUARRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)pyrimidine-5-carbonitrile |
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